molecular formula C11H9BrO3 B8773211 Methyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

Methyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

Cat. No. B8773211
M. Wt: 269.09 g/mol
InChI Key: OHUCFHBKDKCJTL-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C11H9BrO3 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H9BrO3/c1-6-8-5-7(12)3-4-9(8)15-10(6)11(13)14-2/h3-5H,1-2H3

InChI Key

OHUCFHBKDKCJTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution (200 mL) of 1-(5-bromo-2-hydroxyphenyl)ethanone (25.0 g) in N,N-dimethylformamide were added potassium carbonate (24.0 g) and methyl bromoacetate (11.5 mL) at room temperature, and the mixture was stirred at room temperature for 15 hr. The reaction mixture was filtered, 1,8-diazabicyclo[5.4.0]undec-7-ene (23.2 mL) was added to the filtrate, and the mixture was stirred at 100° C. for 3 hr. The reaction mixture was allowed to cool to room temperature, and ice water was added. The precipitate was washed with ethanol-water to give the title object compound (16.8 g, 52%) as a pale-red solid.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
52%

Synthesis routes and methods II

Procedure details

To a solution (100 mL) of 1-(5-bromo-2-hydroxyphenyl)ethanone (10.0 g) in N,N-dimethylformamide were added methyl bromoacetate (4.85 mL) and potassium carbonate (12.9 g), and the mixture was stirred overnight at room temperature. The insoluble material was filtered off, 1,8-diazabicyclo[5.4.0]undec-7-ene (6.95 mL) was added to the filtrate, and the mixture was stirred at 120° C. for 2 hr. 1N Hydrochloric acid was added to quench the reaction, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (10% ethyl acetate/hexane) to give the title object compound (6.06 g, 48%) as a pale-brown solid.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.85 mL
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
48%

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